molecular formula C10H20O4 B13795517 4-(1,2-Dihydroxypropan-2-yl)-1-methylcyclohexane-1,2-diol CAS No. 402593-46-8

4-(1,2-Dihydroxypropan-2-yl)-1-methylcyclohexane-1,2-diol

Cat. No.: B13795517
CAS No.: 402593-46-8
M. Wt: 204.26 g/mol
InChI Key: QEFNQQRVZDFDIJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(1,2-Dihydroxypropan-2-yl)-1-methylcyclohexane-1,2-diol is a complex organic compound characterized by its unique structure, which includes multiple hydroxyl groups attached to a cyclohexane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1,2-Dihydroxypropan-2-yl)-1-methylcyclohexane-1,2-diol typically involves multi-step organic reactions. One common method includes the hydroxylation of a precursor cyclohexane derivative under controlled conditions. The reaction often requires the use of catalysts and specific reagents to achieve the desired product with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of advanced techniques such as chromatography and crystallization ensures the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

4-(1,2-Dihydroxypropan-2-yl)-1-methylcyclohexane-1,2-diol can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.

    Reduction: Reduction reactions may be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols.

    Substitution: Nucleophilic substitution reactions can occur, where hydroxyl groups are replaced by other functional groups such as halides or amines.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide

    Reducing Agents: Sodium borohydride, lithium aluminum hydride

    Solvents: Methanol, ethanol, acetone

    Catalysts: Palladium on carbon, platinum oxide

Major Products

The major products formed from these reactions include various alcohols, ketones, carboxylic acids, and substituted cyclohexane derivatives.

Scientific Research Applications

4-(1,2-Dihydroxypropan-2-yl)-1-methylcyclohexane-1,2-diol has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity and interactions with enzymes and other biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of complex organic compounds.

Mechanism of Action

The mechanism by which 4-(1,2-Dihydroxypropan-2-yl)-1-methylcyclohexane-1,2-diol exerts its effects involves its interaction with specific molecular targets and pathways. The hydroxyl groups play a crucial role in forming hydrogen bonds and interacting with enzymes, leading to various biochemical effects. The compound’s structure allows it to participate in redox reactions, contributing to its antioxidant properties.

Comparison with Similar Compounds

Similar Compounds

  • 2-(1,2-Dihydroxypropan-2-yl)-4-hydroxy-6H-furo2,3-gbenzopyran-6-one
  • 8-(1,2-Dihydroxypropan-2-yl)-9-hydroxy-2H,8H,9H-furo[2,3-h]chromen-2-one

Uniqueness

4-(1,2-Dihydroxypropan-2-yl)-1-methylcyclohexane-1,2-diol is unique due to its specific arrangement of hydroxyl groups and the presence of a methyl group on the cyclohexane ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

CAS No.

402593-46-8

Molecular Formula

C10H20O4

Molecular Weight

204.26 g/mol

IUPAC Name

4-(1,2-dihydroxypropan-2-yl)-1-methylcyclohexane-1,2-diol

InChI

InChI=1S/C10H20O4/c1-9(13)4-3-7(5-8(9)12)10(2,14)6-11/h7-8,11-14H,3-6H2,1-2H3

InChI Key

QEFNQQRVZDFDIJ-UHFFFAOYSA-N

Canonical SMILES

CC1(CCC(CC1O)C(C)(CO)O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.